molecular formula C27H34N4O4 B14792171 5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxopiperidine-3-carbonitrile

5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxopiperidine-3-carbonitrile

Cat. No.: B14792171
M. Wt: 478.6 g/mol
InChI Key: FPGXJPBFBXHVIK-UHFFFAOYSA-N
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Description

The compound 5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxopiperidine-3-carbonitrile is a complex organic molecule that has garnered interest in various fields of scientific research. This compound features a piperazine ring, a piperidine ring, and several functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxopiperidine-3-carbonitrile Common reagents used in these reactions include phenylhydrazine hydrochloride and methoxyphenylacetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium hydride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the nitrile group can yield an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with various functional groups.

Biology

In biology, this compound has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent . It has shown promise in inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications, including its ability to modulate ion channels and inhibit leukocyte chemotaxis .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxopiperidine-3-carbonitrile involves its interaction with molecular targets such as ion channels and enzymes. It exerts its effects by modulating these targets, leading to changes in cellular processes like inflammation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its ability to interact with multiple molecular targets. This makes it a versatile candidate for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C27H34N4O4

Molecular Weight

478.6 g/mol

IUPAC Name

5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxopiperidine-3-carbonitrile

InChI

InChI=1S/C27H34N4O4/c1-19-24(15-21(16-28)27(33)29-19)20-7-9-23(10-8-20)35-18-22(32)17-30-11-13-31(14-12-30)25-5-3-4-6-26(25)34-2/h3-10,19,21-22,24,32H,11-15,17-18H2,1-2H3,(H,29,33)

InChI Key

FPGXJPBFBXHVIK-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(C(=O)N1)C#N)C2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O

Origin of Product

United States

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